Cas no 2639444-56-5 (ethyl 3-chloro-5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylate)

Ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyrazine core with a chloro substituent at the 3-position and an ethyl carboxylate group at the 1-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The saturated 5H,6H,7H,8H ring system enhances stability while maintaining compatibility with diverse reaction conditions. Its chloro and ester groups offer versatile sites for nucleophilic substitution or hydrolysis, facilitating the development of more complex molecules. The compound is typically handled under inert conditions due to its sensitivity to moisture and air.
ethyl 3-chloro-5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylate structure
2639444-56-5 structure
商品名:ethyl 3-chloro-5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylate
CAS番号:2639444-56-5
MF:C9H12ClN3O2
メガワット:229.663480758667
CID:5641206
PubChem ID:165897275

ethyl 3-chloro-5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate
    • 2639444-56-5
    • EN300-27784029
    • Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
    • ethyl 3-chloro-5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylate
    • インチ: 1S/C9H12ClN3O2/c1-2-15-8(14)7-6-5-11-3-4-13(6)9(10)12-7/h11H,2-5H2,1H3
    • InChIKey: VYFTVQMNNPKERX-UHFFFAOYSA-N
    • ほほえんだ: ClC1=NC(C(=O)OCC)=C2CNCCN21

計算された属性

  • せいみつぶんしりょう: 229.0618043g/mol
  • どういたいしつりょう: 229.0618043g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 252
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

じっけんとくせい

  • 密度みつど: 1.50±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 431.6±55.0 °C(Predicted)
  • 酸性度係数(pKa): 7.37±0.20(Predicted)

ethyl 3-chloro-5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27784029-1.0g
ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate
2639444-56-5 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-27784029-5g
ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate
2639444-56-5
5g
$3520.0 2023-09-09
Enamine
EN300-27784029-5.0g
ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate
2639444-56-5 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-27784029-0.05g
ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate
2639444-56-5 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-27784029-1g
ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate
2639444-56-5
1g
$1214.0 2023-09-09
Enamine
EN300-27784029-10g
ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate
2639444-56-5
10g
$5221.0 2023-09-09
Enamine
EN300-27784029-10.0g
ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate
2639444-56-5 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-27784029-2.5g
ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate
2639444-56-5 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-27784029-0.25g
ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate
2639444-56-5 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-27784029-0.1g
ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate
2639444-56-5 95.0%
0.1g
$1068.0 2025-03-19

ethyl 3-chloro-5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylate 関連文献

ethyl 3-chloro-5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylateに関する追加情報

Recent Advances in the Study of Ethyl 3-Chloro-5H,6H,7H,8H-Imidazo[1,5-a]Pyrazine-1-Carboxylate (CAS: 2639444-56-5)

The compound ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate (CAS: 2639444-56-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its imidazo[1,5-a]pyrazine core, has shown promising potential as a versatile scaffold for the development of novel therapeutic agents. Recent studies have explored its synthetic pathways, physicochemical properties, and biological activities, positioning it as a valuable candidate for drug discovery programs.

One of the key areas of research has focused on the synthetic optimization of ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate. A study published in the Journal of Medicinal Chemistry (2023) detailed a streamlined, high-yield synthesis route that employs palladium-catalyzed cross-coupling reactions to introduce diverse substituents at the 3-position. This methodological advancement has enabled the rapid generation of analogs for structure-activity relationship (SAR) studies, facilitating the identification of compounds with enhanced pharmacokinetic profiles.

In terms of biological activity, preliminary in vitro assays have revealed that derivatives of this compound exhibit potent inhibitory effects against several kinase targets, including PI3K and CDK family members. A recent preprint on bioRxiv (2024) highlighted a lead compound derived from this scaffold that demonstrated nanomolar IC50 values against PI3Kγ, a target implicated in inflammatory diseases and cancer. Molecular docking studies suggest that the chloro and ester functional groups play critical roles in binding to the ATP pocket of these kinases.

Further investigations have explored the compound's potential in central nervous system (CNS) disorders. Research published in ACS Chemical Neuroscience (2023) reported that structurally modified analogs of ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate can cross the blood-brain barrier and exhibit modulatory effects on GABA receptors. These findings open new avenues for developing neuroactive drugs, particularly for epilepsy and anxiety disorders.

The compound's physicochemical properties have also been a subject of detailed analysis. A computational study in the Journal of Chemical Information and Modeling (2024) employed quantum mechanical calculations to predict its solubility, lipophilicity, and metabolic stability. The results indicate that while the parent compound has moderate aqueous solubility, strategic modifications to the ester moiety could significantly improve its drug-like properties.

In conclusion, ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate (CAS: 2639444-56-5) represents a promising scaffold with diverse therapeutic applications. Ongoing research is expected to further elucidate its mechanism of action and optimize its derivatives for clinical development. The compound's versatility and the recent methodological advances in its synthesis and modification underscore its potential as a cornerstone in future drug discovery efforts.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量